molecular formula C3H12Cl2N2O B8238710 3-(Aminooxy)-1-propanamine  dihydrochloride

3-(Aminooxy)-1-propanamine dihydrochloride

Cat. No.: B8238710
M. Wt: 163.04 g/mol
InChI Key: PXSBDHZKKYFWAO-UHFFFAOYSA-N
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Description

3-(Aminooxy)-1-propanamine dihydrochloride: is a chemical compound that features an aminooxy functional group (-ONH2) attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-1-propanamine dihydrochloride typically involves the reaction of 3-chloropropanamine with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the aminooxy group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminooxy)-1-propanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Chemistry: 3-(Aminooxy)-1-propanamine dihydrochloride is used as a building block in organic synthesis. Its aminooxy group is highly reactive, making it useful for the formation of oxime and hydrazone linkages in the synthesis of complex molecules.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The aminooxy group can form stable covalent bonds with carbonyl groups, enabling the labeling and detection of biomolecules.

Medicine: The compound has potential applications in drug development. Its ability to form stable linkages with biomolecules makes it a valuable tool for the design of targeted drug delivery systems and diagnostic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-1-propanamine dihydrochloride involves the formation of covalent bonds with carbonyl-containing compounds. The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Molecular Targets and Pathways: The primary molecular targets of this compound are carbonyl groups in biomolecules. The formation of oxime linkages can alter the structure and function of proteins and nucleic acids, enabling their detection, labeling, and modification.

Comparison with Similar Compounds

    1-Aminooxy-3-aminopropane: Similar structure but lacks the dihydrochloride form.

    Aminooxyacetic acid: Contains an aminooxy group but has different chemical properties and applications.

    O-(2-Aminoethyl)hydroxylamine: Another compound with an aminooxy group, used in different contexts.

Uniqueness: 3-(Aminooxy)-1-propanamine dihydrochloride is unique due to its combination of an aminooxy group with a propanamine backbone and its dihydrochloride salt form. This combination enhances its solubility and reactivity, making it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

O-(3-aminopropyl)hydroxylamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-2-1-3-6-5;;/h1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSBDHZKKYFWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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